2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one
Description
2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, an indole moiety, and a fluorophenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
(5Z)-2-(4-fluorophenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-22-13-5-3-2-4-12(13)14(17(22)24)15-16(23)21-18(25-15)20-11-8-6-10(19)7-9-11/h2-9H,1H3,(H,20,21,23)/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHADLRFUHGNIQ-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with an appropriate indole derivative under acidic conditions to form the imine intermediate. This intermediate is then reacted with a thiazolidinone precursor in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions result in the formation of various substituted analogs.
Scientific Research Applications
2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one
- 2-[(4-bromophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one
- 2-[(4-methylphenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one
Uniqueness
The uniqueness of 2-[(4-fluorophenyl)imino]-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one lies in its specific structural features, such as the presence of a fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
